3-Aminoquinoline-2-carboxamide
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Overview
Description
3-Aminoquinoline-2-carboxamide is a heterocyclic compound with the molecular formula C10H9N3O. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline-2-carboxamide typically involves the reaction of substituted anilines with Vilsmeier-Haack reagents to produce 2-chloro-3-carbaldehyde quinolines. This intermediate is then oxidized to form the carboxylic acid, which is subsequently coupled with various anilines using dicyclohexylcarbodiimide (DCC) as a coupling reagent to form the desired amide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxamide.
Reduction: Reduction reactions can convert it into 3-aminoquinoline-2-carboxylic acid.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carboxamide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the amino or carboxamide positions .
Scientific Research Applications
3-Aminoquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in inhibiting the platelet-derived growth factor receptor (PDGFR).
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminoquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an inhibitor of PDGFR, it binds to the receptor’s active site, preventing the binding of its natural ligand and thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
- 2-Aminoquinoline-3-carboxamide
- Quinoxaline derivatives
- Pyrimidoquinoline derivatives
Comparison: Compared to these similar compounds, 3-Aminoquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its ability to inhibit PDGFR is more pronounced compared to other quinoline derivatives, making it a more potent candidate for anticancer research .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-aminoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-5-6-3-1-2-4-8(6)13-9(7)10(12)14/h1-5H,11H2,(H2,12,14) |
InChI Key |
NSHGVQBAZUXVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)N)N |
Origin of Product |
United States |
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